奥卡匹隆

描述

Opicapone is a medication administered with levodopa in people with Parkinson’s disease . It is a catechol-O-methyltransferase (COMT) inhibitor . The most common side effects are dyskinesia (difficulty controlling movement), constipation, increased blood creatine kinase, hypotension/syncope, and decreased weight . Opicapone works to restore the levels of dopamine in the parts of the brain that control movement and coordination .

Synthesis Analysis

The synthesis of Opicapone involves oxidation with urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA), followed by AlCl3-promoted demethylation . Another method involves the reaction mixture being filtered, solid washed with water followed by methanol, and dried at 50°C under vacuum to obtain Opicapone .

Chemical Reactions Analysis

Opicapone blocks the COMT enzyme, responsible for breaking down levodopa, making more available to reach the brain by increasing its clinical effects and enabling patients to gain control over motor symptoms . It also involves primarily 3-O-sulfate conjugation at the nitrocatechol ring .

Physical And Chemical Properties Analysis

科学研究应用

增加左旋多巴的生物利用度:奥卡匹隆增强了左旋多巴的全身和中枢生物利用度,左旋多巴是帕金森病治疗中的关键药物。它通过增加左旋多巴的暴露并降低其代谢物 3-O-甲基多巴 (3-OMD) 在大脑中的水平来实现这一点,从而充当有效的长效 COMT 抑制剂 (Bonifácio 等,2014)。

耐受性和药代动力学:奥卡匹隆耐受性良好,其全身暴露以剂量成比例的方式增加。它表现出较短的消除半衰期,表明它适合每日一次给药,这有利于患者依从性 (Rocha 等,2013)。

对帕金森病运动波动的影响:在帕金森病患者中,奥卡匹隆改善了左旋多巴的药代动力学、COMT 活性和运动反应,证明了其在控制与该疾病相关的运动波动方面的有效性 (Ferreira 等,2015)。

心脏安全性:奥卡匹隆不会引起心脏 QTc 间期的临床显着延长,表明其即使在治疗剂量和超治疗剂量下也具有心脏安全性 (Pinto 等,2015)。

帕金森病管理中的安全性概况:奥卡匹隆的长期使用通常是安全且耐受性良好的,支持其在帕金森病运动波动管理中的临床实用性 (Lees 等,2019)。

疗效和耐受性:奥卡匹隆已显示出有效且耐受性良好,具有与安慰剂相似的安全性概况。这支持了它作为帕金森病患者运动并发症一线治疗的作用 (Castro Caldas 等,2018)。

与其他 COMT 抑制剂的比较:在临床试验中,奥卡匹隆已证明不劣于恩他卡朋(一种广泛使用的 COMT 抑制剂),并且比安慰剂更有效地减少了帕金森病患者的平均脱期 (Ferreira 等,2016)。

药代动力学药物评价:奥卡匹隆显示出线性和剂量依赖性吸收以及 COMT 活性显着降低。它有效减少了帕金森病患者的脱期并增加了有效时间,而不会出现麻烦的运动障碍 (Svetel 等,2018)。

动物模型中的药理学特征:奥卡匹隆的药理学特性已在大鼠模型中得到评估,证明了其潜在的有效性和安全性概况,为其临床应用奠定了基础 (Bonifácio 等,2015)。

作用机制

安全和危害

Opicapone was found to be safe and well-tolerated, with frequencies of treatment-emergent adverse events similar to placebo . The most common side effects reported were dyskinesia and dry mouth . Serious adverse events considered at least possibly related to opicapone were reported for 1.4% of patients .

未来方向

属性

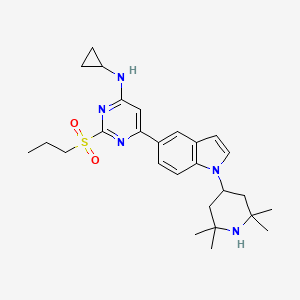

IUPAC Name |

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOADIZOVZTJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026417 | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

minimal | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa. | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

923287-50-7 | |

| Record name | Opicapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPICAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)